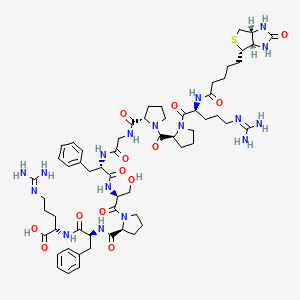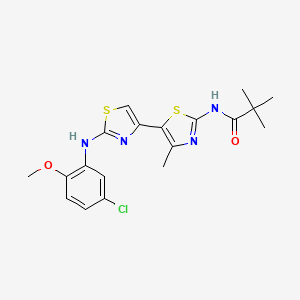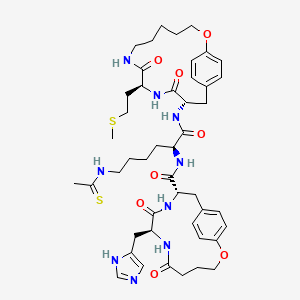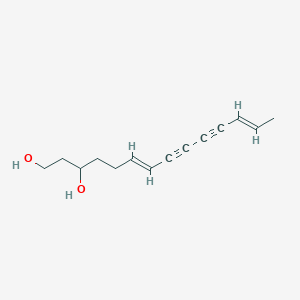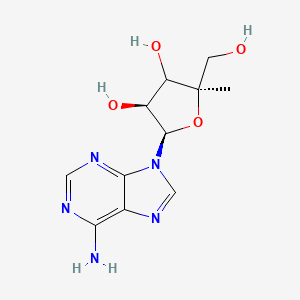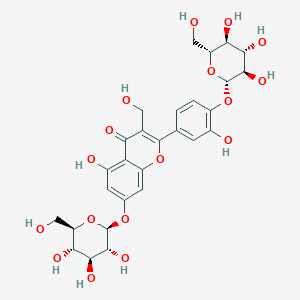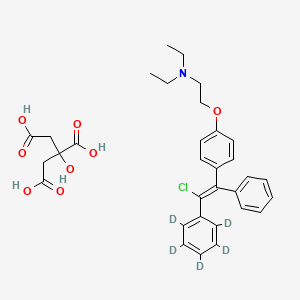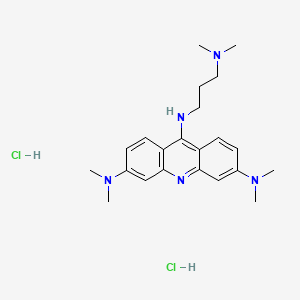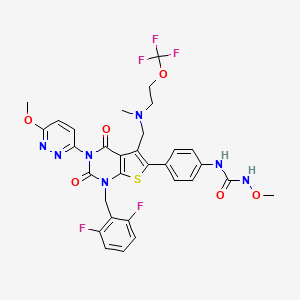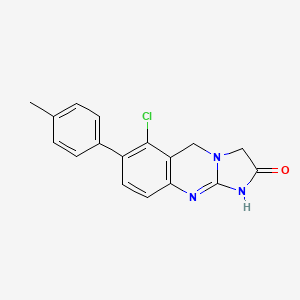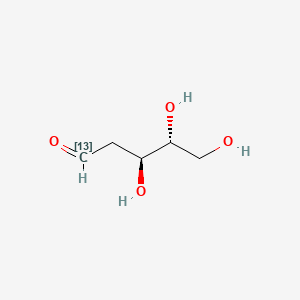
Interiorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Interiorin is a naturally occurring compound extracted from the plant Kadsura heteroclita. It is known for its moderate anti-HIV activity, with an EC50 value of 1.6 μg/mL . The molecular formula of this compound is C27H30O8, and it has a molecular weight of 482.52 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Interiorin involves complex organic reactions, often starting from simpler phenylpropanoids and lignans. One of the key steps in its biosynthesis is the intramolecular radical spirocyclisation reaction in aromatic nuclei . This reaction mimics a key step in the proposed biosynthesis of Interiorins and related compounds.
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from Kadsura heteroclita. The plant material is processed to isolate the compound, which is then purified using various chromatographic techniques .
化学反応の分析
Types of Reactions
Interiorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
科学的研究の応用
Interiorin has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Interiorin involves its interaction with molecular targets and pathways related to HIV replication. It inhibits the replication of the virus by interfering with key enzymes and proteins involved in the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of reverse transcriptase and other viral enzymes .
類似化合物との比較
Similar Compounds
- Heteroclitin D
- Interiorin C
- Heteroclitin G
Comparison
This compound is unique in its moderate anti-HIV activity compared to its similar compounds. While Heteroclitin D, this compound C, and Heteroclitin G also exhibit bioactive properties, this compound stands out due to its specific molecular structure and the efficiency of its anti-HIV activity .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and promising applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
特性
分子式 |
C27H30O8 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
[(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(28)22(30-5)25(31-6)27(16)11-32-24-20(27)17(21)10-19-23(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7+/t14-,15-,21-,27+/m1/s1 |
InChIキー |
NACPYYYBTUKNNL-YQYGNINJSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



